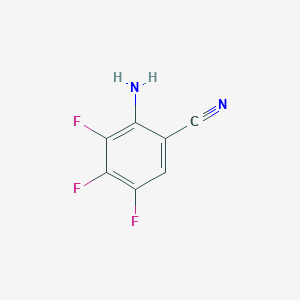
2-Amino-3,4,5-trifluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,4,5-trifluorobenzonitrile is an organic compound with the molecular formula C7H3F3N2 It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and an amino group is attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,4,5-trifluorobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method is the reaction of 2,4,5-trifluorobenzonitrile with ammonia under specific conditions. The process involves:
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3,4,5-trifluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid can be used under controlled conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2-Amino-3,4,5-trifluorobenzonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-3,4,5-trifluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2,4,5-Trifluorobenzonitrile: Lacks the amino group, making it less reactive in certain biological contexts.
2,4-Dichloro-3,5-difluorobenzoic acid: Contains chlorine atoms instead of an amino group, leading to different chemical and biological properties.
Uniqueness: 2-Amino-3,4,5-trifluorobenzonitrile is unique due to the presence of both an amino group and multiple fluorine atoms, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C7H3F3N2 |
|---|---|
Poids moléculaire |
172.11 g/mol |
Nom IUPAC |
2-amino-3,4,5-trifluorobenzonitrile |
InChI |
InChI=1S/C7H3F3N2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1H,12H2 |
Clé InChI |
CYIQQSRRBKQLMB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)F)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


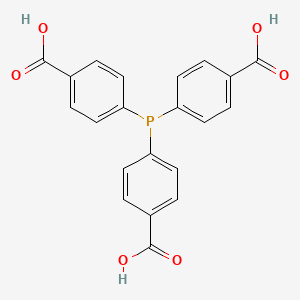


![rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12831095.png)
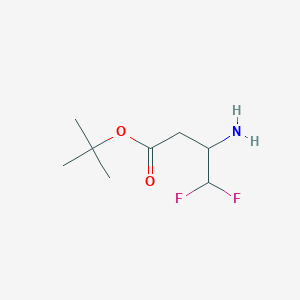
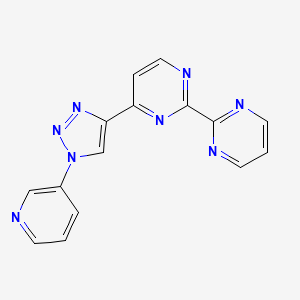
![2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine](/img/structure/B12831106.png)
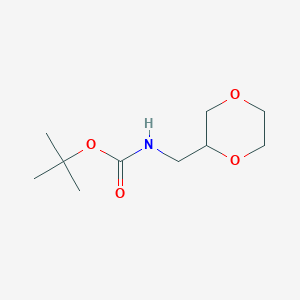
![2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile](/img/structure/B12831112.png)
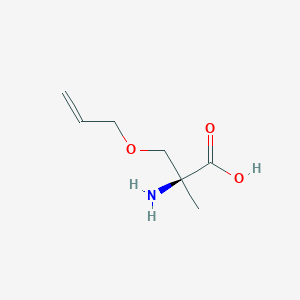
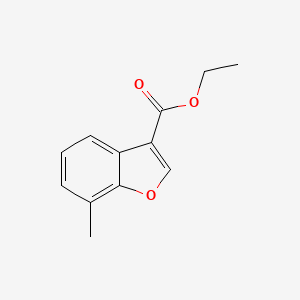


![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12831152.png)
